2H-Imidazo[4,5-G]benzoxazole
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Overview
Description
2H-Imidazo[4,5-G]benzoxazole is a heterocyclic compound that features a fused ring system combining an imidazole ring and a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazo[4,5-G]benzoxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminophenol with aldehydes or ketones in the presence of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts . The reaction is often carried out under reflux conditions in solvents like water or organic solvents, yielding the desired benzoxazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the development of greener and more sustainable methods, such as solvent-free reactions or the use of recyclable catalysts, is an area of ongoing research .
Chemical Reactions Analysis
Types of Reactions
2H-Imidazo[4,5-G]benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized benzoxazole derivatives .
Scientific Research Applications
2H-Imidazo[4,5-G]benzoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Imidazo[4,5-G]benzoxazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
2H-Imidazo[4,5-G]benzoxazole can be compared with other similar heterocyclic compounds, such as:
Benzoxazole: Shares the benzoxazole ring but lacks the imidazole ring.
Imidazo[1,2-a]pyridine: Contains an imidazole ring fused with a pyridine ring.
Benzimidazole: Features a fused benzene and imidazole ring system.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
42341-37-7 |
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Molecular Formula |
C8H5N3O |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
2H-imidazo[4,5-g][1,3]benzoxazole |
InChI |
InChI=1S/C8H5N3O/c1-2-6-8(12-4-11-6)7-5(1)9-3-10-7/h1-3H,4H2 |
InChI Key |
KCQWIJAGFGWVSN-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=CC3=NC=NC3=C2O1 |
Origin of Product |
United States |
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